Decanophenone
Overview
Description
Decanophenone, also known as 1-phenyl-1-decanone, is an organic compound with the molecular formula C16H24O. It is a ketone that features a phenyl group attached to a decanone chain. This compound is known for its use in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanophenone can be synthesized through the Friedel-Crafts acylation of decane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Decanoic acid or benzoyl derivatives.
Reduction: 1-phenyl-1-decanol.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Decanophenone has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in organic synthesis.
Biology: Employed in studies involving micellar electrokinetic chromatography due to its strong chromophore.
Medicine: Investigated for its potential pharmacological properties and interactions with biological systems.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism by which decanophenone exerts its effects is primarily through its interactions with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the carbonyl group, facilitating nucleophilic attack. In biological systems, its interactions with enzymes and receptors are of particular interest, although specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Octanophenone: Similar structure but with a shorter carbon chain.
Nonyl phenyl ketone:
Dodecanophenone: Longer carbon chain compared to this compound.
Uniqueness: this compound is unique due to its balance of hydrophobic and hydrophilic properties, making it an excellent micelle marker in chromatographic studies. Its intermediate chain length provides a balance between solubility and stability, distinguishing it from shorter or longer chain analogs.
Properties
IUPAC Name |
1-phenyldecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXJNLYVPPBERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064093 | |
Record name | Decanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-82-4 | |
Record name | Decanophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6048-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1-decanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Decanone, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyldecan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-1-DECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3471N36DD1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of decanophenone in analytical chemistry?
A: this compound is primarily used as a nonpolar marker for determining the hold-up volume in Hydrophilic Interaction Liquid Chromatography (HILIC) []. It's particularly useful in systems transitioning between HILIC and RPLC due to its stable elution volume across a range of ammonium acetate concentrations []. Additionally, this compound serves as an internal standard in reversed-phase liquid chromatography for quantifying insecticides like cyfluthrin in various formulations [].
Q2: How does the structure of this compound influence its chromatographic behavior?
A: this compound (C10H21COC6H5) possesses a large nonpolar alkyl chain (C10H21) and a polar carbonyl group (C=O) attached to a benzene ring. This structure contributes to its limited solubility in polar solvents like water and its preference for nonpolar stationary phases in reversed-phase chromatography [, ].
Q3: Can this compound be used to characterize the performance of different stationary phases in chromatography?
A: Yes, the retention behavior of this compound can provide insights into the hydrophobicity of different stationary phases []. For example, its retention factor (k) on bonded-phase photopolymerized sol-gel monoliths can be used to assess the relative hydrophobicity of different silane-modified surfaces [].
Q4: Are there any environmental concerns associated with this compound?
A: While this compound is not typically considered a primary environmental pollutant, recent research has identified it as a potential indicator of septic tank effluent in environmental water samples []. Its presence, alongside other compounds like azelaic acid and galaxolidone, suggests the influence of wastewater discharge on water quality [].
Q5: Is there a relationship between the structure of alkyl phenyl ketones and their retention time in reversed-phase HPLC?
A: Yes, research has shown a direct correlation between the length of the alkyl chain in alkyl phenyl ketones and their retention time in reversed-phase HPLC []. Longer alkyl chains increase the molecule's hydrophobicity, leading to stronger interactions with the stationary phase and longer retention times [].
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